5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE
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Overview
Description
5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE is a heterocyclic compound that contains both thiazole and triazole rings
Preparation Methods
The synthesis of 5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and triazole rings.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds to 5-[(Z)-1-(3-METHYL-2-THIENYL)METHYLIDENE][1,3]THIAZOLO[3,2-B][1,2,4]TRIAZOL-6-ONE include other thiazole and triazole derivatives. These compounds often share similar biological activities but can differ in their potency, selectivity, and side effect profiles. Some examples of similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
This compound’s uniqueness lies in its specific structure, which allows it to interact with a distinct set of molecular targets and pathways, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS2/c1-6-2-3-15-7(6)4-8-9(14)13-10(16-8)11-5-12-13/h2-5H,1H3/b8-4- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXGDHIJMAVCSO-YWEYNIOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N3C(=NC=N3)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C\2/C(=O)N3C(=NC=N3)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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